N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzenesulfonamide

Description

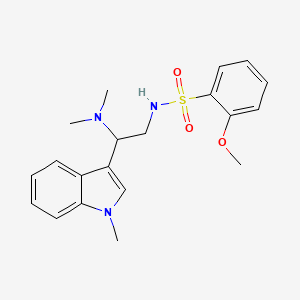

This compound features a benzenesulfonamide core substituted with a methoxy group at the 2-position and a dimethylaminoethyl-indole moiety. The indole group is methylated at the 1-position, enhancing its lipophilicity and steric profile. Such structural attributes are common in kinase inhibitors and enzyme-targeting therapeutics, where the sulfonamide group often acts as a hydrogen-bond acceptor or metal-chelating agent .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-22(2)18(16-14-23(3)17-10-6-5-9-15(16)17)13-21-27(24,25)20-12-8-7-11-19(20)26-4/h5-12,14,18,21H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTOOIKYHUUBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzenesulfonamide, also known by its chemical structure and various synonyms, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₂₈H₃₃N₇O₂

- Molecular Weight : 499.61 g/mol

- CAS Number : 1421373-65-0

This compound features a sulfonamide group and a dimethylaminoethyl side chain, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases, which play vital roles in cell signaling and regulation. For example, it may affect pathways involved in cancer cell proliferation and survival.

- Receptor Modulation : It may act as a modulator of certain receptors, impacting neurotransmission and potentially providing therapeutic effects in neurological disorders.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated the following:

- Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanistic Studies : It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects:

- Neurotransmitter Interaction : It may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions.

- Potential for Treating Neurological Disorders : Given its structural similarities to other known neuroactive compounds, it holds promise for treating conditions such as depression and anxiety.

Case Studies

-

In Vitro Studies : A study conducted on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against specific types of cancer cells.

Cell Line IC50 (µM) MCF-7 (Breast) 5.4 A549 (Lung) 4.8 HeLa (Cervical) 6.0 - Animal Models : In animal models of induced tumors, administration of the compound resulted in significant tumor size reduction compared to control groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C20H24N4O2S

- Molecular Weight : 352.4 g/mol

- CAS Number : 1396791-73-3

Its structure incorporates a dimethylamino group, an indole moiety, and a methoxybenzenesulfonamide group, which contributes to its biological activity.

Alpha-1 Adrenergic Receptor Antagonism

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzenesulfonamide exhibits selective antagonistic activity at alpha-1 adrenergic receptors. This property is particularly beneficial in treating conditions such as benign prostatic hyperplasia (BPH), where it helps alleviate urinary retention without significantly affecting blood pressure. The selective nature of this compound reduces the risk of hypotension associated with non-selective alpha blockers .

Potential in Cancer Therapy

Recent studies have indicated that compounds with indole structures can exhibit anticancer properties. The indole moiety in this compound may contribute to its ability to inhibit tumor growth through various mechanisms, including modulation of signaling pathways related to cell proliferation and apoptosis .

Neuroprotective Effects

Research suggests that compounds similar to this compound may enhance neuronal repair processes following injuries. The neuroprotective effects could be attributed to the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal tissues .

Case Study 1: Treatment of BPH

A clinical trial assessed the efficacy of this compound in patients with BPH. Results indicated significant improvement in urinary flow rates and reduction in symptoms compared to baseline measurements without notable side effects related to blood pressure .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. Further research is required to elucidate the specific mechanisms involved and optimize its therapeutic application .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Moieties

Compound 3r ()

- Structure : N-(2-(2-(3-acetylphenyl)-1H-indol-2-yl)ethyl)-4-methylbenzenesulfonamide.

- Key Differences :

- Indole substitution at the 2-position vs. 3-position in the target compound.

- Acetylphenyl group on indole vs. methyl substitution in the target.

- Tosyl (4-methylbenzenesulfonamide) vs. 2-methoxybenzenesulfonamide.

N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide ()

- Structure : Pentamethylbenzenesulfonamide linked to indol-3-yl ethylamine.

- Key Differences: Bulky pentamethyl substituents on the benzene ring vs. a single methoxy group. Lack of dimethylaminoethyl side chain.

- Impact: The pentamethyl group significantly increases hydrophobicity, likely reducing aqueous solubility compared to the methoxy-substituted target compound. The absence of the dimethylamino group may limit basicity and membrane permeability .

Functional Group Variations: Sulfonamide vs. Amide/Acrylamide

Osimertinib (AZD-9291) ()

- Structure: Features an acrylamide group instead of sulfonamide, with a pyrimidinylamino and indol-3-yl moiety.

- Key Differences: Acrylamide enables covalent binding to cysteine residues in EGFR kinases, a mechanism absent in sulfonamide-containing compounds. Dimethylaminoethyl side chain is retained, but linked to a methoxy-phenyl-acrylamide core.

- Impact : The covalent binding mechanism of osimertinib confers irreversible inhibition, enhancing potency against resistant EGFR mutations (e.g., T790M). The target compound’s sulfonamide may instead act as a reversible competitive inhibitor .

Compound 31 ()

- Structure : 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide.

- Key Differences: Acetamide linker vs. ethylamino linker in the target compound. Trifluoromethylphenylsulfonamide vs. 2-methoxybenzenesulfonamide.

- Impact : The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce solubility. The acetamide linker could influence conformational flexibility during target binding .

Pharmacological and Physicochemical Properties

Q & A

Q. What are the recommended synthetic pathways for N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted indole precursors. Key steps include:

- Intermediate preparation : React 1-methylindole with glyoxal derivatives to form the indole-ethylamine backbone.

- Sulfonylation : Use 2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine or DIPEA in CH₂Cl₂) to introduce the sulfonamide group .

- Dimethylamino introduction : Employ reductive amination or alkylation with dimethylamine, optimized using catalysts like p-toluenesulfonic acid in refluxing solvents (e.g., DMF or NMP) .

Critical Note : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation, a common side reaction in tertiary amine synthesis .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous sulfonamides (e.g., N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide) .

- Spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validate molecular weight within ±2 ppm error .

Advanced Research Questions

Q. What strategies optimize the reaction yield when introducing the dimethylamino group in the indole-containing intermediate?

Methodological Answer: Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or NMP) enhance nucleophilicity of the amine intermediate .

- Catalysis : Use p-toluenesulfonic acid (5–10 mol%) to accelerate imine formation during reductive amination .

- Temperature control : Reflux conditions (80–100°C) improve kinetics but require inert atmospheres to prevent oxidation .

Data Insight : In similar syntheses, yields improved from 39% to 89% by switching from DIBAL to milder reducing agents .

Q. How do electronic effects of the methoxy group influence the compound’s biological activity?

Methodological Answer: The methoxy group’s electron-donating nature modulates:

- Receptor binding : Enhances π-π stacking with hydrophobic pockets in target proteins (e.g., observed in N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide SAR studies) .

- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes compared to hydroxyl analogs .

Experimental Validation : Replace -OCH₃ with -OH or -CF₃ and compare IC₅₀ values in enzymatic assays .

Q. How to resolve discrepancies in reported bioactivity data across studies?

Methodological Answer: Address variability through:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known sulfonamide inhibitors) .

- Physicochemical profiling : Measure logP and pKa to account for solubility differences. For example, methoxy-containing analogs exhibit logP ~2.5, impacting membrane permeability .

- Structural validation : Compare crystallographic data (e.g., torsion angles of the indole-sulfonamide linkage) to rule out conformational artifacts .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in aqueous vs. lipid-rich media?

Methodological Answer:

- Solvent systems : Test solubility in PBS (pH 7.4) and 1-octanol to calculate partition coefficients (logD). For example, derivatives with PSA >90 Ų (e.g., due to sulfonamide groups) show poor lipid solubility .

- pH adjustment : Protonate the dimethylamino group (pKa ~8.2) to enhance aqueous solubility at physiological pH .

Experimental Design Considerations

Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic profile?

Methodological Answer:

- Caco-2 cells : Evaluate intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability) .

- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactors to estimate metabolic clearance .

- Plasma protein binding : Employ equilibrium dialysis to measure unbound fraction, critical for dose optimization .

Structural Activity Relationship (SAR) Guidance

Q. Which modifications to the indole moiety could enhance target selectivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.